molecular formula C14H20N2O2 B1595286 N,N'-Diisopropylphthalamide CAS No. 38228-97-6

N,N'-Diisopropylphthalamide

Cat. No. B1595286
CAS RN: 38228-97-6
M. Wt: 248.32 g/mol
InChI Key: WYYLYWSIWFBBLG-UHFFFAOYSA-N
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Description

“N,N’-Diisopropylphthalamide” is a chemical compound with the molecular formula C14H20N2O2 . It has a molecular weight of 248.32100 .


Molecular Structure Analysis

The molecular structure of “N,N’-Diisopropylphthalamide” consists of a central nitrogen atom that is bonded to an ethyl group and two isopropyl groups .


Physical And Chemical Properties Analysis

“N,N’-Diisopropylphthalamide” has a density of 1.048g/cm3 and a boiling point of 462.8ºC at 760 mmHg . Its melting point is 210-213ºC (lit.) .

Scientific Research Applications

  • Organic Chemistry
    • Application : N,N’-Diisopropylphthalamide is used in the synthesis of organic π-conjugated small molecules . These molecules have backbones bearing alkyl chains of different symmetry, length, and branching character .
    • Methods of Application : The compound is synthesized using optimized microwave and direct heteroarylation protocols . The chosen alkyl chains were 1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl . A sixth compound was also synthesized replacing the phthalimide terminal units with octylnaphthalimide for additional scope .
    • Results or Outcomes : The thorough analysis of both thermal and optical properties and the investigation of self-assembly tendencies by single crystal X-ray diffraction and variable angle spectroscopic ellipsometry showed that alkyl side chains and building block size influence many facets of material properties . Within this class of materials, the 1-ethylpropyl derivative exhibited the most unique behavior .
  • Organic Chemistry
    • Application : N,N’-Diisopropylphthalamide is used in the synthesis of organic donor–acceptor (D–A) π-conjugated materials . These materials are used as active components in electronic devices for numerous applications, including sensors, thin-film transistors, and photovoltaic cells .
    • Methods of Application : The synthetic chemist can precisely control the properties of these D–A compounds with versatile synthetic methods that are adaptable to modifications in the selection and functionalization of the donor and acceptor building blocks . Varying the alkyl side chains has become increasingly important for understanding the structure–property relationships of new materials .
    • Results or Outcomes : With the on-going development of solution-processable D–A π-conjugated materials, side chain engineering has emerged as an important avenue to explore for fine-tuning the properties of an established functional material . It is understood that the influence of solubilizing alkyl side chains is not limited to promoting material solubility, and has been shown to play a crucial role in the self-assembly tendencies, impacting optoelectronic properties and performance .

properties

IUPAC Name

1-N,2-N-di(propan-2-yl)benzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9(2)15-13(17)11-7-5-6-8-12(11)14(18)16-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYLYWSIWFBBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357489
Record name N,N'-Diisopropylphthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diisopropylphthalamide

CAS RN

38228-97-6
Record name N,N'-Diisopropylphthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JE McCormick, RS McElhinney, TBH McMurry… - …, 2006 - thieme-connect.com
A convenient and simple method is described for formally transferring a phthaloyl protecting group from one amino group to another in an unsymmetrical diamine. The NMR spectra of …
Number of citations: 2 www.thieme-connect.com
CJ Walsh - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com

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